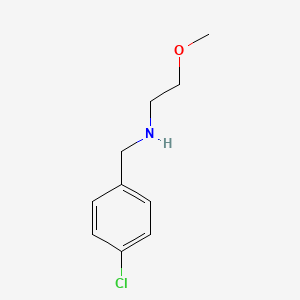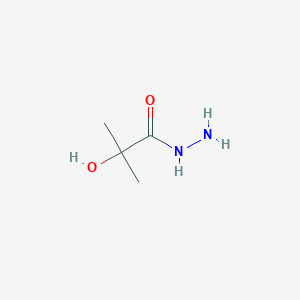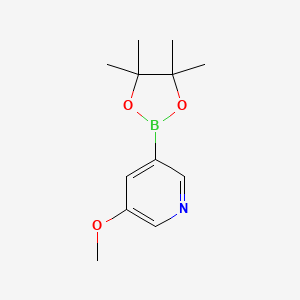![molecular formula C14H21N3O5S B1308253 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid CAS No. 247582-73-6](/img/structure/B1308253.png)
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Overview
Description
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound with the molecular formula C14H21N3O5S and a molecular weight of 343.4 g/mol. This compound is notable for its diverse applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy and piperazino groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is used in various fields of scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid can be compared with other nicotinic acid derivatives and sulfonyl-containing compounds. Similar compounds include:
- 2-Ethoxy-5-[(4-methylpiperazino)sulfonyl]nicotinic acid
- 2-Ethoxy-5-[(4-phenylpiperazino)sulfonyl]nicotinic acid
- 2-Ethoxy-5-[(4-isopropylpiperazino)sulfonyl]nicotinic acid
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRIWLRXFJTJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405390 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247582-73-6 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)






